8-{[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino}-3-methyl-5-(5-methylpyridin-3-yl)-1,2-dihydro-1,7-naphthyridin-2-one
Description
Properties
Molecular Formula |
C28H35F2N5O3 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
8-[[3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36) |
InChI Key |
YDPMMWAOCCOULO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)NC4C(CNCC4OCC5CCC(CC5)(F)F)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Biological Activity and Binding Mechanism
The compound exhibits potent inhibition of the ATAD2 bromodomain, a protein implicated in cancer progression. Key findings include:
Key Interactions in ATAD2 Bromodomain Complex
From co-crystallography data (PDB ID 5lj0 ) :
-
Hydrogen Bonding : The amino group of the piperidine ring forms hydrogen bonds with the bromodomain’s Asn141 residue.
-
Lipophilic Interactions : The difluorocyclohexylmethoxy group engages in van der Waals interactions with the hydrophobic pocket.
-
Conformational Adaptation : Induced-fit binding is observed, with the bromodomain undergoing minor structural rearrangements to accommodate the ligand .
Comparison with Analogues
Reactivity and Stability
The compound’s stability under physiological conditions is critical for drug development:
-
Metabolic Stability : The difluorocyclohexylmethoxy group may confer resistance to oxidative degradation, enhancing pharmacokinetic profiles.
-
Hydrolytic Stability : The methoxy groups and naphthyridinone core are likely stable under acidic/basic conditions, though specific data are unavailable .
Key Research Findings
-
X-ray Crystallography : The compound’s binding mode to ATAD2 bromodomain (PDB 5lj0 ) provides insights into optimizing substitutions for improved affinity .
-
Binding Energetics : Glide docking scores and MD simulations highlight residue-specific interactions (e.g., Asn141, Tyr57) .
-
Thermodynamics : Ligand desolvation energy (65.25 kcal/mol) indicates favorable binding thermodynamics .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The target compound shares a 1,7-naphthyridinone core with several analogs, but substituent variations critically modulate its properties.
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects on Lipophilicity: The 4,4-difluorocyclohexylmethoxy group in the target compound increases lipophilicity compared to NP8’s methoxypyridine and 6XW’s sulfone group. This may enhance membrane permeability but reduce aqueous solubility .
Stereochemical Complexity: The target compound’s (3R,4R,5S)-piperidine configuration contrasts with NP8’s simpler piperidin-4-ylamino group. Stereochemistry could influence target binding selectivity, as seen in nucleoside analogs ().
Pharmacological Implications: The 5-methylpyridin-3-yl group in the target compound and FZE may support aromatic interactions with enzyme active sites, similar to reported 1,7-naphthyridines .
Q & A
Q. How can the purity of this compound be rigorously assessed during synthesis?
Methodological Answer:
- Employ reverse-phase HPLC with a C18 column and a mobile phase of methanol:water (70:30 v/v) at 1.0 mL/min flow rate, as validated in impurity profiling studies for structurally similar heterocycles .
- Cross-validate results using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and ¹H/¹³C NMR to verify absence of unassigned signals. For example, discrepancies in integration ratios between NMR spectra may indicate residual solvents or byproducts .
Q. What are the optimal storage conditions to ensure compound stability?
Methodological Answer:
- Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as piperidine and naphthyridine moieties are prone to hydrolysis .
- Monitor stability via accelerated degradation studies : expose aliquots to 40°C/75% relative humidity for 4 weeks and analyze purity using HPLC .
Q. How can synthetic yields be improved for the piperidine-substituted naphthyridine core?
Methodological Answer:
- Optimize reflux conditions (e.g., toluene at 110°C for 12 hours) for the cyclization step, as demonstrated for analogous 1,7-naphthyridines .
- Introduce microwave-assisted synthesis to reduce reaction time and improve regioselectivity, particularly for the methoxy and difluorocyclohexyl substituents .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Use density functional theory (DFT) to calculate electrostatic potential surfaces of the naphthyridine and pyridyl groups, identifying potential hydrogen-bonding sites .
- Perform molecular docking (e.g., AutoDock Vina) against kinases or GPCRs, leveraging the compound’s structural similarity to known inhibitors (e.g., 5-(3-pyridyl)triazole derivatives) .
Q. What experimental strategies resolve contradictions between spectral data and predicted stereochemistry?
Methodological Answer:
Q. How can reaction pathways be designed to minimize byproducts from the difluorocyclohexyl methoxy group?
Methodological Answer:
Q. What methodologies quantify the compound’s membrane permeability for pharmacokinetic studies?
Methodological Answer:
- Conduct parallel artificial membrane permeability assays (PAMPA) at pH 7.4 and 6.5 to simulate intestinal and blood-brain barrier penetration .
- Validate results with Caco-2 cell monolayers , correlating permeability with logP values calculated via HPLC-derived retention times .
Data Analysis and Experimental Design
Q. How should factorial design be applied to optimize multi-step synthesis?
Methodological Answer:
- Use a Box-Behnken design to evaluate three critical factors: reaction temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (toluene to DMF). Response variables include yield and purity .
- Analyze interactions using ANOVA to identify non-linear effects, such as solvent polarity’s impact on regioselectivity .
Q. What statistical approaches reconcile discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
